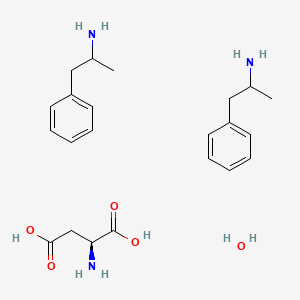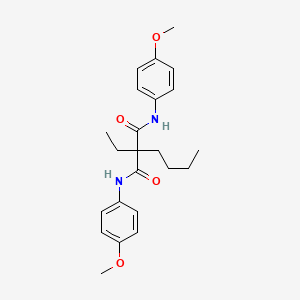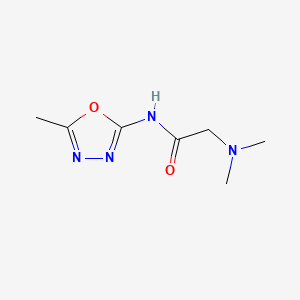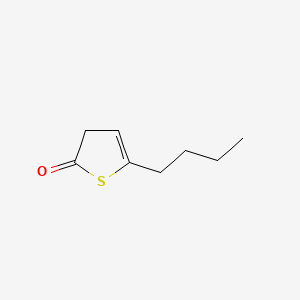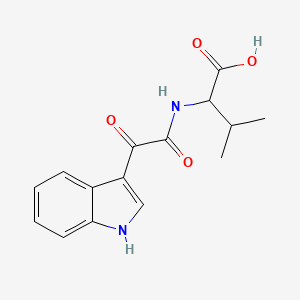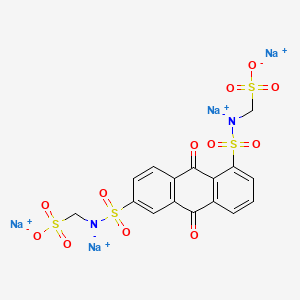
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core with sulphonylimino groups and methanesulphonate functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate typically involves multiple steps, starting with the preparation of the anthracene core The anthracene is then functionalized with sulphonylimino groups through a series of reactions involving sulfonation and imination
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The sulphonylimino and methanesulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate involves its interaction with specific molecular targets. The sulphonylimino groups can form strong interactions with proteins and enzymes, affecting their activity. The compound can also interact with cellular membranes, influencing various signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bisethanesulphonate
- Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bispropanesulphonate
Uniqueness
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
74727-48-3 |
|---|---|
分子式 |
C16H10N2Na4O12S4 |
分子量 |
642.5 g/mol |
IUPAC 名称 |
tetrasodium;[9,10-dioxo-5-(sulfonatomethylazanidylsulfonyl)anthracen-2-yl]sulfonylazanidylmethanesulfonate |
InChI |
InChI=1S/C16H12N2O12S4.4Na/c19-15-11-2-1-3-13(34(29,30)18-8-32(24,25)26)14(11)16(20)10-5-4-9(6-12(10)15)33(27,28)17-7-31(21,22)23;;;;/h1-6H,7-8H2,(H,21,22,23)(H,24,25,26);;;;/q-2;4*+1/p-2 |
InChI 键 |
FQNWRJLTNARLQA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[N-]CS(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[N-]CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


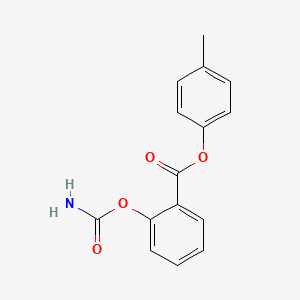

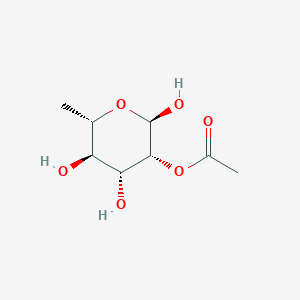
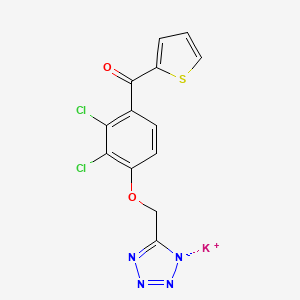
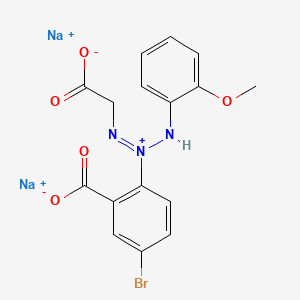
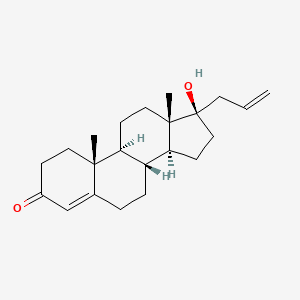
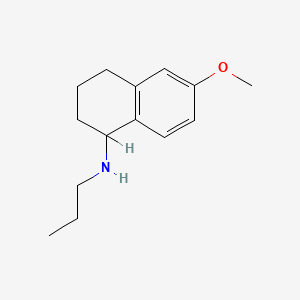
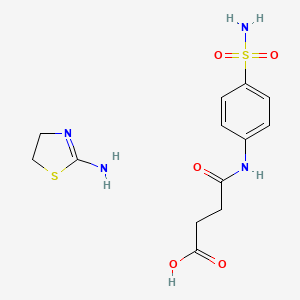
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)
